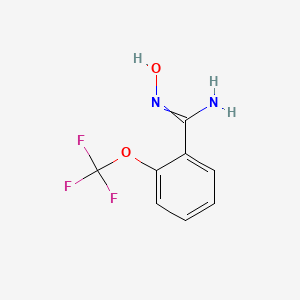

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide

概要

説明

N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide: is a chemical compound with the molecular formula C8H7F3N2O2 It is known for its unique structure, which includes a trifluoromethoxy group attached to a benzene ring, and a carboximidamide group with an additional hydroxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide typically involves the following steps:

Starting Material: The synthesis begins with 2-(trifluoromethoxy)benzonitrile.

Hydroxylamine Reaction: The benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the corresponding amidoxime.

Purification: The product is then purified using recrystallization or chromatography techniques to obtain N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide in high purity.

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

化学反応の分析

Types of Reactions

N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted benzene derivatives.

科学的研究の応用

N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the hydroxy group can participate in hydrogen bonding, stabilizing the interaction with the target. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N’-hydroxy-2-(methoxy)benzenecarboximidamide

- N’-hydroxy-2-(ethoxy)benzenecarboximidamide

- N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

Uniqueness

N’-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds with different substituents.

生物活性

N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and comparisons with related compounds, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which enhances its electron-withdrawing properties, significantly influencing its reactivity and biological interactions. The molecular formula is C9H8F3N3O, with a molecular weight of approximately 233.18 g/mol. The presence of the hydroxy group contributes to its solubility and reactivity profiles, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may modulate the activity of these biomolecules by binding to active sites or influencing conformational changes. This modulation can lead to therapeutic effects in various conditions, particularly those involving enzyme inhibition or receptor antagonism.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Enterococcus faecalis | 40 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Salmonella typhi | 45 µg/mL |

| Klebsiella pneumoniae | 48 µg/mL |

These findings suggest that the compound's trifluoromethoxy group plays a crucial role in enhancing its binding affinity to bacterial targets, thereby inhibiting growth effectively .

Anticancer Activity

This compound has also shown promise in cancer research. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.3 |

| HeLa (cervical cancer) | 7.0 |

| A549 (lung cancer) | 6.5 |

These results highlight the compound's potential as an anticancer agent, particularly through pathways that limit angiogenesis and alter cancer cell signaling .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| N'-Hydroxy-2-(methoxy)benzenecarboximidamide | Lacks trifluoromethoxy; different electronic properties. |

| N'-Hydroxy-2-(trifluoromethyl)benzenecarboximidamide | Contains trifluoromethyl; alters reactivity significantly. |

| N'-Hydroxy-2-(fluoromethoxy)benzenecarboximidamide | Has a single fluorine atom; leads to variations in chemical behavior. |

This comparison illustrates how variations in functional groups affect the compound's biological properties and therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological applications of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of resistant bacteria, demonstrating superior efficacy compared to conventional antibiotics.

- Anticancer Mechanisms : Research explored its effect on apoptosis in cancer cells, revealing that treated cells exhibited increased markers of apoptosis and altered cell cycle progression.

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective activities, particularly in models of neurodegenerative diseases like Alzheimer's.

特性

IUPAC Name |

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHGHEPVWUOJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383339 | |

| Record name | N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-84-3 | |

| Record name | N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。